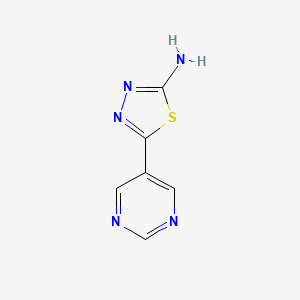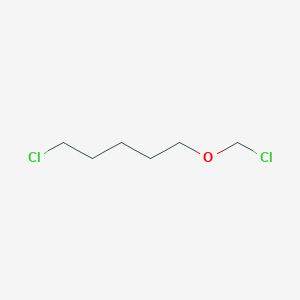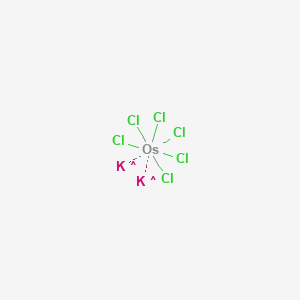
N-(Boc-PEG23)-N-bis(PEG3-azide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Boc-PEG23)-N-bis(PEG3-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amine group and two azide groups attached to the PEG chains. The PEG chains provide hydrophilicity and flexibility, making this compound highly soluble in aqueous media. The azide groups enable the compound to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG23)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
PEGylation: The PEG chains are attached to the protected amine group through nucleophilic substitution reactions. This involves reacting the Boc-protected amine with PEG derivatives such as PEG-bromide or PEG-tosylate.
Introduction of Azide Groups: The azide groups are introduced by reacting the PEGylated compound with sodium azide (NaN3) under suitable conditions.
Industrial Production Methods
Industrial production of N-(Boc-PEG23)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(Boc-PEG23)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, where they replace other leaving groups such as bromides or tosylates.
Click Chemistry:
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.
Click Chemistry: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) are used as catalysts.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Free Amine: Formed by deprotection of the Boc group.
科学研究应用
N-(Boc-PEG23)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of N-(Boc-PEG23)-N-bis(PEG3-azide) is primarily based on its ability to participate in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are used to attach various functional groups or molecules. The PEG chains provide solubility and flexibility, while the Boc group protects the amine during synthesis and can be removed to reveal a reactive site.
相似化合物的比较
N-(Boc-PEG23)-N-bis(PEG3-azide) can be compared with other PEG derivatives such as:
N-Boc-PEG3-bromide: Contains a bromide group instead of azide, used for nucleophilic substitution reactions.
N-Boc-PEG3-amine: Lacks azide groups, used for amine-based reactions.
N-Boc-PEG3-tosylate: Contains a tosylate group, used for nucleophilic substitution reactions.
The uniqueness of N-(Boc-PEG23)-N-bis(PEG3-azide) lies in its dual azide groups, which enable efficient click chemistry reactions, and its long PEG chain, which enhances solubility and biocompatibility.
属性
分子式 |
C69H138N8O31 |
|---|---|
分子量 |
1575.9 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78) |
InChI 键 |
JMLRZOZTYDSYNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





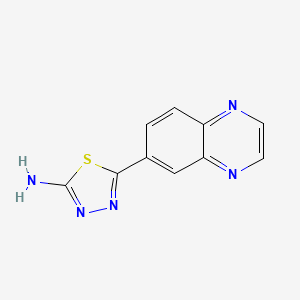
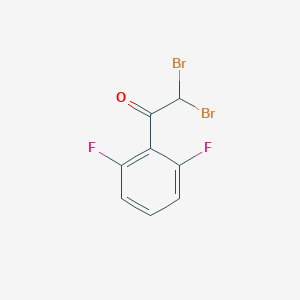
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)

